Palazestrant

Beschreibung

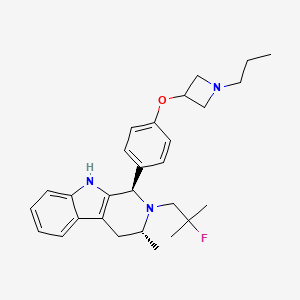

Structure

2D Structure

Eigenschaften

CAS-Nummer |

2092925-89-6 |

|---|---|

Molekularformel |

C28H36FN3O |

Molekulargewicht |

449.6 g/mol |

IUPAC-Name |

(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C28H36FN3O/c1-5-14-31-16-22(17-31)33-21-12-10-20(11-13-21)27-26-24(23-8-6-7-9-25(23)30-26)15-19(2)32(27)18-28(3,4)29/h6-13,19,22,27,30H,5,14-18H2,1-4H3/t19-,27-/m1/s1 |

InChI-Schlüssel |

LBSFUBLFDCAEKV-XHCCPWGMSA-N |

Isomerische SMILES |

CCCN1CC(C1)OC2=CC=C(C=C2)[C@@H]3C4=C(C[C@H](N3CC(C)(C)F)C)C5=CC=CC=C5N4 |

Kanonische SMILES |

CCCN1CC(C1)OC2=CC=C(C=C2)C3C4=C(CC(N3CC(C)(C)F)C)C5=CC=CC=C5N4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Palazestrant (OP-1250): A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palazestrant (also known as OP-1250) is a novel, orally bioavailable small molecule that functions as a complete estrogen receptor (ER) antagonist and a selective estrogen receptor degrader (SERD).[1][2] This dual mechanism of action, which involves the complete blockade of both Activation Function 1 (AF1) and Activation Function 2 (AF2) domains of the estrogen receptor, distinguishes it from other endocrine therapies.[1][3] Preclinical studies have demonstrated its potent anti-tumor activity in both wild-type and mutant ESR1 breast cancer models, highlighting its potential as a therapeutic agent for ER-positive breast cancer.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical experimental data of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

| CAS Number | 2092925-89-6 | |

| Molecular Formula | C28H36FN3O | |

| Molecular Weight | 449.6 g/mol | |

| Solubility | DMSO: ≥ 5 mg/mL (11.12 mM) | |

| Appearance | Solid | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action: Estrogen Receptor Signaling Pathway

This compound exerts its anti-tumor effects by completely antagonizing and degrading the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Unlike selective estrogen receptor modulators (SERMs) that can have partial agonist activity, this compound is a complete antagonist that blocks both the AF1 and AF2 transcriptional activation domains of ERα. This complete blockade prevents the conformational changes necessary for receptor dimerization, DNA binding, and the subsequent transcription of estrogen-responsive genes that promote cell proliferation. Furthermore, as a SERD, this compound induces the proteasomal degradation of the ERα protein, further diminishing the cellular response to estrogen.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent activity in various in vitro assays, effectively inhibiting ER signaling and the proliferation of ER-positive breast cancer cell lines.

| Assay | Cell Line | Metric | Value (nM) | Reference |

| LanthaScreen TR-FRET Competitive Binding Assay | ERα Ligand Binding Domain | IC50 | 6.4 | |

| Cell Proliferation Assay | MCF7 | IC50 | 1.4 | |

| Cell Proliferation Assay | CAMA-1 | IC50 | 1.6 | |

| ERα Degradation Assay | MCF7 | DC50 | 0.52 | |

| ERα Degradation Assay | MCF7 | Emax | 62% |

In Vivo Activity

In vivo studies using xenograft models of human breast cancer have shown that orally administered this compound leads to significant tumor growth inhibition. It has demonstrated superior pharmacokinetic properties compared to fulvestrant, including oral bioavailability and brain penetrance. Furthermore, this compound has shown efficacy in models with ESR1 mutations, a common mechanism of resistance to endocrine therapies.

Experimental Protocols

LanthaScreen TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the estrogen receptor alpha ligand-binding domain (ERα-LBD).

Methodology:

-

Reagent Preparation: All reagents, including the LanthaScreen TR-FRET ERα competitive binding assay kit components (Thermo Fisher Scientific, #A15887), are prepared according to the manufacturer's protocol. Test compounds, including this compound, are serially diluted in the appropriate assay buffer.

-

Assay Plate Preparation: The serially diluted compounds and controls are dispensed into a low-volume 384-well microplate.

-

Addition of ERα-LBD: A solution containing the ERα-LBD is added to each well.

-

Addition of Fluorescent Ligand: A fluorescently labeled estrogen analog is added to all wells.

-

Incubation: The plate is incubated at room temperature for 2 hours to allow the binding reaction to reach equilibrium.

-

Signal Detection: The time-resolved fluorescence energy transfer (TR-FRET) signal is measured using a suitable plate reader.

-

Data Analysis: The decrease in the TR-FRET signal, which is proportional to the displacement of the fluorescent ligand by the test compound, is measured. Data are normalized to controls (e.g., 10 µmol/L 17β-estradiol and DMSO) to determine the percent inhibition. IC50 values are then calculated using a non-linear regression model.

Simple Western Analysis for ERα Degradation

This assay quantifies the degradation of the ERα protein in breast cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: ER-positive breast cancer cell lines, such as MCF7 or CAMA-1, are cultured under standard conditions. Cells are then treated with a range of concentrations of this compound or control compounds for 24 hours.

-

Protein Extraction: Following treatment, cells are washed and then lysed using a suitable lysis buffer to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

Simple Western Analysis: The expression level of ERα protein is analyzed using an automated capillary-based immunoassay system (Simple Western). This involves protein separation by size, immunoprobing with a primary antibody specific for ERα, and detection with a labeled secondary antibody.

-

Data Analysis: The signal intensity for ERα is normalized to a loading control (e.g., total protein or a housekeeping gene). The percentage of ERα degradation is calculated relative to vehicle-treated control cells. The DC50 (concentration for 50% of maximal degradation) and Emax (maximum degradation) values are determined by fitting the data to a dose-response curve.

Conclusion

This compound (OP-1250) is a promising therapeutic candidate for ER-positive breast cancer, including those with acquired resistance to current endocrine therapies. Its unique mechanism as a complete ER antagonist and selective ER degrader, combined with its favorable oral bioavailability and preclinical efficacy, warrants its continued investigation in clinical trials. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel endocrine therapies.

References

- 1. This compound, a novel oral Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD), in patients with ER+/HER2− advanced or metastatic breast cancer: phase 1/2 study results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

Palazestrant (OP-1250): A Deep Dive into Preclinical Efficacy

San Francisco, CA – Palazestrant (OP-1250), a novel, orally bioavailable complete estrogen receptor (ER) antagonist (CERAN) and selective ER degrader (SERD), has demonstrated significant preclinical efficacy in treating ER-positive (ER+) breast cancer, including models with ESR1 mutations.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental methodologies and showcasing the compound's potential as a transformative therapy in ER+ breast cancer.

This compound distinguishes itself by completely blocking the transcriptional activity of the estrogen receptor, a key driver in the majority of breast cancers.[1][2] Unlike selective estrogen receptor modulators (SERMs) that only partially block ER activity, this compound inactivates both activation function domains (AF1 and AF2) of the receptor. This complete antagonism, coupled with its ability to degrade the ER protein, translates to potent anti-tumor activity in both wild-type and mutant ER models.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been rigorously evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound (OP-1250)

| Assay Type | Cell Line | Target | IC₅₀ / Activity | Comparator(s) | Reference |

| Competitive Binding Assay | ERα LBD | Wild-Type ERα | Favorable biochemical binding affinity | Fulvestrant, Elacestrant, Tamoxifen | |

| Cellular Proliferation Assay | MCF7 | ER+ Breast Cancer Cells | Potent antiproliferative activity | Fulvestrant, Elacestrant, Tamoxifen | |

| Cellular Proliferation Assay | ESR1-mutant cells | Mutant ER | Potent antiproliferative activity | Elacestrant | |

| ER Degradation Assay | MCF7, CAMA-1 | ERα Protein | Demonstrated ER degradation | Fulvestrant |

Table 2: In Vivo Efficacy of this compound (OP-1250) in Xenograft Models

| Model Type | Cancer Type | Key Findings | Comparator(s) | Reference |

| Wild-Type ER+ Xenograft | ER+ Breast Cancer | Superior performance in tumor growth inhibition | Fulvestrant | |

| ESR1-Mutant Xenograft | ESR1-mutant Breast Cancer | Superior performance in tumor growth inhibition | Elacestrant | |

| Intracranial Xenograft | ER+ Breast Cancer Brain Metastases | Effectively shrinks tumors and prolongs survival | Tamoxifen | |

| Combination Xenograft | ER+ Breast Cancer | Synergistic activity and enhanced tumor growth suppression | Palbociclib, Ribociclib, Abemaciclib |

Core Signaling Pathway and Mechanism of Action

This compound's dual mechanism as a CERAN and SERD is central to its potent anti-tumor activity. The following diagram illustrates its action on the estrogen receptor signaling pathway.

Caption: this compound's dual mechanism of action on the estrogen receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the preclinical efficacy of this compound.

LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay

This assay was utilized to determine the binding affinity of this compound to the wild-type ERα ligand-binding domain (LBD). The protocol involves the following steps:

-

Reagents: Fluorescein-estradiol tracer, terbium-anti-GST antibody, and purified GST-tagged ERα-LBD are combined.

-

Competition: A dilution series of the test compound (this compound) is added to the reagent mixture.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A decrease in the FRET signal indicates displacement of the fluorescent tracer by the test compound.

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.

Cell Proliferation (CyQUANT®) Assay

The antiproliferative activity of this compound was assessed using the CyQUANT® Cell Proliferation Assay, which measures cellular DNA content. The general workflow is as follows:

-

Cell Seeding: Breast cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs in the presence of estradiol.

-

Incubation: The plates are incubated for a specified period (e.g., 7 days).

-

Lysis and Staining: The cells are lysed, and the CyQUANT® GR dye, which fluoresces upon binding to DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader, which is directly proportional to the cell number.

-

Data Analysis: The IC₅₀ values for cell growth inhibition are determined.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models. A representative experimental workflow is depicted below.

Caption: A typical workflow for preclinical xenograft efficacy studies.

These studies involve implanting human breast cancer cells into immunocompromised mice. Once tumors are established, the animals are randomized into treatment groups and receive daily oral doses of this compound, a vehicle control, or a comparator drug. Tumor volume and body weight are monitored regularly to assess efficacy and tolerability.

Combination Therapy

A significant aspect of this compound's preclinical profile is its strong synergistic activity when combined with CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib. In xenograft models, the combination of this compound and a CDK4/6 inhibitor resulted in enhanced tumor growth suppression compared to either agent alone. This suggests that the dual targeting of the ER and CDK4/6 pathways could be a highly effective therapeutic strategy for ER+ breast cancer.

Conclusion

The comprehensive preclinical data for this compound (OP-1250) strongly support its development as a potent and orally bioavailable CERAN and SERD for the treatment of ER+ breast cancer. Its ability to completely antagonize and degrade both wild-type and mutant estrogen receptors, coupled with its superior efficacy in various preclinical models and its synergistic activity with CDK4/6 inhibitors, positions this compound as a promising next-generation endocrine therapy. Ongoing and future clinical trials will be critical in confirming these preclinical findings and establishing the clinical benefit of this compound for patients with ER+ breast cancer.

References

- 1. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Palazestrant (C28H36FN3O): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palazestrant (also known as OP-1250) is an investigational, orally bioavailable small molecule with the molecular formula C28H36FN3O.[1][2][3] It is currently under evaluation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4] this compound is distinguished by its dual mechanism of action as both a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD).[1] This document provides an in-depth technical guide on the properties, mechanism of action, and preclinical and clinical findings related to this compound.

Physicochemical and Pharmacokinetic Properties

This compound has been characterized by its favorable physicochemical and pharmacokinetic profile, which supports its development as an oral therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C28H36FN3O | |

| Molar Mass | 449.614 g·mol−1 | |

| IUPAC Name | (1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

| CAS Number | 2092925-89-6 | |

| LogP | 5.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 7 | |

| Appearance | White to off-white solid powder | |

| Bioavailability | High oral bioavailability | |

| Half-life | Approximately 8 days |

Mechanism of Action

This compound's therapeutic potential lies in its dual mechanism targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.

-

Complete Estrogen Receptor Antagonist (CERAN): this compound binds to the estrogen receptor, effectively blocking estrogen from attaching to it. This action prevents the receptor from initiating the transcriptional signals that promote cancer cell growth. Unlike some other estrogen receptor modulators, this compound exhibits no agonist activity, meaning it completely blocks estrogen-induced gene transcription.

-

Selective Estrogen Receptor Degrader (SERD): Beyond just blocking the receptor, this compound also induces a conformational change in the ERα protein, marking it for destruction by the cell's natural protein degradation machinery. This leads to a reduction in the overall levels of ERα within the cancer cells, further diminishing the estrogen signaling pathway that fuels tumor growth.

This dual action provides a comprehensive blockade of ER signaling and offers a potential advantage over therapies that only block the receptor without promoting its degradation, especially in the context of acquired resistance. This compound has demonstrated potent activity against both wild-type and mutant forms of the estrogen receptor.

Mechanism of Action of this compound.

Preclinical and Clinical Development

This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other targeted agents.

Combination Therapies

Clinical studies are exploring the synergistic potential of this compound with other classes of anti-cancer drugs:

-

CDK4/6 Inhibitors: These drugs, such as palbociclib and ribociclib, block proteins involved in cell division. The combination of this compound with CDK4/6 inhibitors is being investigated in several trials.

-

PI3K/mTOR Pathway Inhibitors: This class of drugs, including alpelisib and everolimus, targets alternative growth signaling pathways in cancer cells.

This compound Combination Therapy Strategies.

Clinical Trial Data

Several clinical trials are underway to assess the efficacy and safety of this compound. The OPERA-01 is a notable Phase 3 trial comparing this compound to the standard of care in patients with ER+/HER2- advanced breast cancer that has progressed after endocrine therapy with a CDK4/6 inhibitor.

| Trial Phase | Patient Population | Key Findings/Endpoints |

| Phase 1b/2 | ER+/HER2- advanced or metastatic breast cancer | In combination with ribociclib, median Progression-Free Survival (PFS) reached 15.5 months in the 120 mg this compound cohort. The combination was generally well-tolerated. |

| Phase 2 Monotherapy | ER+/HER2- advanced or metastatic breast cancer | Demonstrated anti-tumor activity and prolonged disease stabilization in patients with both wild-type and ESR1-mutated tumors. The Clinical Benefit Rate (CBR) was 48% in a subset of patients. |

| Phase 3 (OPERA-01) | ER+/HER2- advanced breast cancer, post-CDK4/6 inhibitor therapy | Ongoing trial comparing this compound to standard of care (fulvestrant or aromatase inhibitors). |

Experimental Protocols

In Vitro Cellular Proliferation Assay

This assay is used to determine the effect of this compound on the growth of ER+ breast cancer cell lines.

Methodology:

-

Cell Culture: MCF7 and CAMA-1 cells are cultured in medium containing 10% fetal bovine serum. For experiments, cells are switched to medium with charcoal/dextran-stripped fetal bovine serum to remove hormones.

-

Treatment: Cells are treated with varying doses of this compound in the presence of 100 pmol/L 17β-estradiol (E2) to simulate a hormone-rich environment.

-

Incubation: The treated cells are incubated for a specified period, typically 7 days.

-

Assessment of Proliferation: Cell proliferation is quantified using a reagent such as CyQUANT, which measures cellular DNA content.

-

Data Analysis: The results are normalized to cells treated with E2 and a vehicle control to determine the inhibitory concentration (IC50) of this compound.

Workflow for Cellular Proliferation Assay.

Western Blot for ERα Protein Levels

This technique is employed to measure the degradation of the estrogen receptor alpha protein following treatment with this compound.

Methodology:

-

Cell Treatment: ER+ breast cancer cells (e.g., MCF7) are treated with this compound or control compounds for 24 hours.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

-

Electrophoresis and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection: The signal from the secondary antibody is detected, providing a measure of the amount of ERα protein.

-

Analysis: The ERα protein levels in treated samples are compared to untreated controls to quantify the extent of protein degradation.

Synthesis

The chemical synthesis of this compound involves the preparation of a tetrahydro-β-carboline scaffold. The process begins with commercially available chiral Boc-protected tryptamine. Following deprotection, the tryptamine is N-alkylated. This intermediate is then condensed with a substituted benzaldehyde through a Pictet-Spengler reaction, which proceeds with high trans diastereoselectivity to form the core structure of this compound.

Conclusion

This compound (C28H36FN3O) is a promising oral therapeutic agent for ER+/HER2- breast cancer, characterized by a dual mechanism of complete estrogen receptor antagonism and selective degradation. Its favorable pharmacokinetic profile and demonstrated anti-tumor activity in both preclinical models and clinical trials, as a monotherapy and in combination with other targeted agents, underscore its potential to address unmet needs in the treatment of hormone-driven breast cancer. Ongoing Phase 3 clinical trials will be crucial in further defining its role in the clinical setting.

References

In-Depth Technical Guide: The In Vitro Pharmacodynamics of Palazestrant (OP-1250)

Introduction

Palazestrant (also known as OP-1250) is a novel, orally bioavailable small molecule developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It represents a significant advancement in endocrine therapy, possessing a dual mechanism of action as both a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD).[3][4][5] Unlike earlier generations of endocrine agents, this compound was designed to completely block ER-driven transcriptional activity, even in the presence of ESR1 mutations that confer resistance to other treatments, and to actively promote the degradation of the ERα protein. This guide provides a detailed examination of the in vitro pharmacodynamics of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: A Dual-Function Molecule

The primary distinction of this compound lies in its ability to completely shut down ER signaling. The estrogen receptor's transcriptional activity is mediated by two key domains: Activation Function 1 (AF1) and Activation Function 2 (AF2).

-

Selective Estrogen Receptor Modulators (SERMs) , like tamoxifen, primarily block the AF2 domain, leaving the AF1 domain capable of driving gene transcription, which can lead to partial agonist activity.

-

This compound (a CERAN) binds to the estrogen receptor and inactivates both the AF1 and AF2 domains. This complete blockade prevents the receptor from initiating the transcription of genes responsible for cell proliferation, regardless of whether the receptor is activated by estrogen or by resistance-conferring mutations.

In addition to its complete antagonist function, this compound also acts as a SERD, targeting the ERα protein for proteasomal degradation. This dual action ensures that not only is the receptor's signaling function blocked, but the total cellular level of the receptor protein is also reduced.

Quantitative In Vitro Pharmacology

This compound has demonstrated potent activity across a range of in vitro assays, with performance comparable or superior to other clinical endocrine agents. Key quantitative metrics are summarized below.

| Assay Type | Cell Line | Parameter | This compound (OP-1250) | Fulvestrant (Comparator) | Reference |

| ERα Degradation | MCF7 | DC₅₀ (nmol/L) | 0.52 | 0.56 | |

| MCF7 | Eₘₐₓ (% Degradation) | 62% | 69% | ||

| ERα Binding | Wild-Type ERα LBD | Binding Affinity | Favorable; comparable to comparators | N/A | |

| Transcriptional Activity | ERE-Luciferase Reporter | IC₅₀ | Potent, dose-dependent inhibition | Strong inhibition | |

| Cell Proliferation | MCF7 (WT) | IC₅₀ | Potent antiproliferative activity | Potent antiproliferative activity | |

| CAMA-1 (WT) | IC₅₀ | Potent antiproliferative activity | N/A | ||

| ESR1-Mutant Models | IC₅₀ | Potent activity against Y537S & D538G | Active | ||

| Functional Agonism | Ishikawa (AP Assay) | % Eₘₐₓ (Agonist Mode) | <15% (No agonist activity) | No agonist activity |

Note: Specific IC₅₀ values for binding and transcriptional activity are often presented graphically in publications; the data confirms potent, dose-dependent activity.

Key Experimental Protocols

The characterization of this compound's in vitro pharmacodynamics relies on a series of well-established assays. Detailed methodologies are provided below.

Estrogen Receptor α (ERα) Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Methodology: Simple Western Assay

-

Cell Culture: ER+ breast cancer cells (e.g., MCF7 or CAMA-1) are cultured in appropriate media, typically stripped of endogenous hormones to establish a baseline.

-

Compound Treatment: Cells are treated with a dose range of this compound, a positive control (e.g., fulvestrant), a negative control (e.g., 4OH-tamoxifen, which stabilizes ERα), and a vehicle control (e.g., DMSO) for a specified time, commonly 24 hours.

-

Proteasome Inhibition Control: To confirm the degradation pathway, a parallel experiment is run where cells are co-treated with a proteasome inhibitor (e.g., MG-132) and this compound.

-

Cell Lysis: After treatment, cells are washed and lysed to extract total cellular protein. Protein concentration is determined using a standard method like a BCA assay.

-

Protein Detection: Lysates are analyzed using a Simple Western system (e.g., Wes™) or traditional Western blotting. A primary antibody specific to ERα is used for detection, and a loading control (e.g., vinculin or GAPDH) is used for normalization.

-

Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα remaining relative to the vehicle control is plotted against the compound concentration to determine the DC₅₀ (concentration for 50% degradation) and Eₘₐₓ (maximum degradation).

ERα Competitive Binding Assay

This assay measures how strongly a compound binds to the ERα ligand-binding domain (LBD).

Methodology: LanthaScreen™ TR-FRET Assay

-

Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled estrogen tracer from the ERα-LBD by a test compound.

-

Reagents: The assay uses a terbium-labeled anti-GST antibody, a GST-tagged ERα-LBD, and a fluorescent estrogen tracer (Fluormone™ ES2 Green).

-

Procedure: The ERα-LBD is incubated with the antibody and tracer in the presence of varying concentrations of this compound or control compounds.

-

Detection: If this compound binds to the LBD, it displaces the fluorescent tracer, disrupting FRET between the terbium-labeled antibody and the tracer. The resulting change in the TR-FRET signal is measured using a fluorescence plate reader.

-

Data Analysis: Data are used to generate a competitive binding curve, from which the IC₅₀ or Ki value is calculated to represent the binding affinity.

ER-Mediated Transcriptional Activity Assay

This assay measures the functional consequence of ER binding—the inhibition of its ability to act as a transcription factor.

Methodology: ERE-Luciferase Reporter Gene Assay

-

Cell Lines: ER+ cells (e.g., MCF7) or ER-negative cells (e.g., SK-BR-3) are used. ER-negative cells must be co-transfected with an expression vector for either wild-type or mutant ESR1.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.

-

Treatment: Transfected cells are treated with 17β-estradiol (E2) to stimulate ER activity, along with a dose range of this compound or control compounds.

-

Luciferase Assay: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or total protein content. The percentage of inhibition of E2-induced transcription is plotted against compound concentration to determine the IC₅₀.

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of ER-dependent cancer cells.

Methodology: CyQUANT® or MTT Assay

-

Cell Plating: ER+ breast cancer cells (e.g., MCF7) are seeded in 96-well plates in hormone-depleted medium and allowed to attach.

-

Treatment: Cells are treated with a dose range of this compound, controls, and a vehicle in the presence of a low concentration of E2 to stimulate proliferation. For combination studies, cells are co-treated with a second agent, such as a CDK4/6 inhibitor.

-

Incubation: Cells are incubated for an extended period, typically 5-7 days, to allow for multiple cell divisions.

-

Quantification: Cell viability/proliferation is measured.

-

CyQUANT®: A fluorescent dye that binds to nucleic acids is added after freezing the cells, and fluorescence is read.

-

MTT Assay: A tetrazolium salt (MTT) is added, which is converted by metabolically active cells into a purple formazan product. The formazan is solubilized, and absorbance is measured.

-

-

Data Analysis: The signal (fluorescence or absorbance) is proportional to the number of viable cells. Results are plotted to determine the IC₅₀ for growth inhibition.

Signaling Pathway Modulation and Therapeutic Logic

This compound's dual mechanism translates into a complete shutdown of the signaling pathways that drive ER+ cancer growth. By fully antagonizing both AF1 and AF2, it prevents the transcription of E2-responsive genes, including those critical for cell cycle progression. Its additional SERD activity reduces the total pool of ERα protein available for any residual signaling. This comprehensive inhibition provides a strong rationale for its use in combination with agents that target other nodes in the cancer signaling network, such as CDK4/6 inhibitors, where it has demonstrated synergistic effects in vitro.

Conclusion

The in vitro pharmacodynamic profile of this compound establishes it as a potent, dual-action agent that combines complete estrogen receptor antagonism with effective receptor degradation. It demonstrates robust inhibition of ER signaling, leading to potent antiproliferative effects in both wild-type and ESR1-mutant ER+ breast cancer cell lines. The comprehensive blockade of both AF1 and AF2 domains is a key mechanistic advantage over previous generations of endocrine therapies. These in vitro characteristics provide a strong scientific foundation for its ongoing clinical investigation as a backbone endocrine therapy for ER+ breast cancer.

References

- 1. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Olema Oncology Announces Data Highlighting this compound’s Ability to Inhibit Wild-Type & Mutant ER+ Breast Cancer Both as Monotherapy & in Combination With CDK4/6 Inhibitors [drug-dev.com]

- 4. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Presents Updated Clinical Results for this compound in Combination with Ribociclib at the San Antonio Breast Cancer Symposium [ir.olema.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Palazestrant Target Engagement Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is an investigational complete estrogen receptor (ER) antagonist (CERAN) and a selective estrogen receptor degrader (SERD).[1] It is being developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[2] this compound's dual mechanism of action involves directly binding to the estrogen receptor, thereby blocking its function, and inducing its degradation.[1][2] This complete blockade of ER-driven transcriptional activity offers a promising therapeutic strategy for both wild-type and mutant forms of the estrogen receptor.[3]

Confirming the direct interaction of this compound with its intended target, the estrogen receptor alpha (ERα), within a cellular environment is a critical step in its preclinical and clinical development. Target engagement assays provide the necessary evidence of this interaction and help to quantify the potency and efficacy of the compound. This document provides detailed protocols for key assays to measure the target engagement of this compound, including a ligand-binding assay, an ERα degradation assay, and a cellular thermal shift assay (CETSA).

Estrogen Receptor Signaling Pathway

The estrogen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of the majority of breast cancers. Upon binding to its ligand, estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation and survival. ER signaling can also occur through non-genomic pathways, activating various kinase cascades such as MAPK and PI3K/AKT. This compound, as a CERAN and SERD, aims to completely shut down these signaling pathways by both antagonizing and eliminating the ERα protein.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in key target engagement assays.

Table 1: ERα Ligand Binding Affinity

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound (OP-1250) | TR-FRET | ERα LBD (Wild-Type) | 0.38 |

Table 2: ERα Degradation Potency

| Compound | Cell Line | Assay Type | DC50 (nM) | Reference |

| This compound (OP-1250) | MCF7 | Simple Western | 0.52 | |

| Fulvestrant | MCF7 | Simple Western | 0.56 |

Experimental Protocols

Protocol 1: ERα Ligand Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) competitive binding assay to determine the binding affinity of this compound to the estrogen receptor alpha ligand-binding domain (ERα-LBD).

Materials:

-

LanthaScreen™ TR-FRET ERα Competitive Binding Assay Kit (e.g., Thermo Fisher Scientific, #A15887)

-

ERα-LBD protein

-

Fluorescently labeled estrogen tracer

-

Terbium-labeled anti-tag antibody

-

This compound

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the ERα-LBD protein, fluorescent estrogen tracer, and terbium-labeled antibody to the wells of the 384-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 520 nm and 495 nm).

-

Calculate the ratio of the emission signals (520 nm / 495 nm).

-

The decrease in the TR-FRET signal is proportional to the displacement of the fluorescent tracer by this compound.

-

Plot the TR-FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: ERα Degradation Assay (Western Blot)

This protocol outlines the procedure to quantify the degradation of ERα protein in breast cancer cells following treatment with this compound using Western blotting.

Materials:

-

MCF7 or other ER+ breast cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

Proteasome inhibitor (e.g., MG-132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of this compound or vehicle control (DMSO) for 24 hours. A positive control for inhibition of degradation can be included by pre-treating cells with MG-132 before adding this compound.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control.

-

Plot the percentage of remaining ERα relative to the vehicle control against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for ERα Target Engagement

This protocol provides a method to verify the direct binding of this compound to ERα in intact cells based on ligand-induced thermal stabilization of the target protein.

Materials:

-

ER+ breast cancer cell line (e.g., MCF7)

-

Cell culture medium

-

This compound

-

Vehicle control (DMSO)

-

PBS

-

Lysis buffer (containing protease inhibitors)

-

PCR tubes

-

Thermocycler

-

Centrifuge

-

Western blot materials (as described in Protocol 2)

Procedure:

-

Cell Treatment: Culture MCF7 cells to 80-90% confluency. Treat the cells with this compound at a desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours at 37°C in culture medium.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS at a concentration of 2-5 x 10^6 cells/mL. Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat Challenge: Place the PCR tubes in a thermocycler and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Immediately after heating, cool the tubes to 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and prepare samples for Western blot analysis as described in Protocol 2.

-

Western Blot Analysis: Perform Western blotting for ERα and a loading control.

-

Data Analysis: Quantify the band intensities for ERα at each temperature for both this compound-treated and vehicle-treated samples. Normalize the intensities to the intensity at the lowest temperature point (which represents 100% soluble protein). Plot the percentage of soluble ERα against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and thermal stabilization of ERα.

Conclusion

The protocols described in these application notes provide robust methods for assessing the target engagement of this compound with the estrogen receptor. The TR-FRET assay allows for the direct measurement of binding affinity, while the Western blot-based degradation assay confirms the SERD activity of the compound. The Cellular Thermal Shift Assay serves as a powerful tool to verify direct target binding in a physiological cellular context. Together, these assays are essential for the characterization of this compound and for advancing its development as a novel therapy for ER+ breast cancer.

References

Application Notes and Protocols for In Vitro Cell Line Studies with Palazestrant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is a novel, orally bioavailable small molecule that functions as a complete estrogen receptor (ER) antagonist (CERAN) and a selective estrogen receptor degrader (SERD).[1][2][3][4] It is currently under investigation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4] this compound exhibits a dual mechanism of action by not only blocking the transcriptional activity of the estrogen receptor but also promoting its degradation. This potent activity has been observed against both wild-type and mutant forms of the estrogen receptor, making it a promising therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound in breast cancer cell lines. The included methodologies for cell viability, protein degradation, and gene expression analysis are essential for preclinical evaluation of this compound.

Mechanism of Action: Estrogen Receptor Antagonism and Degradation

This compound exerts its anti-cancer effects by directly targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Its mechanism involves two critical actions:

-

Complete Estrogen Receptor Antagonist (CERAN): this compound binds to the ERα and completely blocks its transcriptional activity. This prevents the estrogen-mediated activation of genes that are crucial for cancer cell proliferation and survival.

-

Selective Estrogen Receptor Degrader (SERD): Upon binding, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular levels of ERα further diminishes the signaling pathway that drives tumor growth.

This dual mechanism offers a comprehensive blockade of ER signaling, which is critical for overcoming resistance to other endocrine therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of this compound (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel oral Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD), in patients with ER+/HER2- advanced or metastatic breast cancer: phase 1/2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Establishment of a Palazestrant Intracranial Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing an intracranial xenograft model to evaluate the efficacy of palazestrant (OP-1250), a complete estrogen receptor (ER) antagonist and selective ER degrader, in the context of ER-positive (ER+) breast cancer brain metastases.

Introduction

Brain metastases are a significant challenge in the treatment of ER+ breast cancer. Preclinical models that faithfully recapitulate the biology of brain metastases are crucial for the development of novel therapeutics. This compound is a promising agent that has demonstrated central nervous system (CNS) penetration and efficacy in preclinical models of ER+ breast cancer, including those with ESR1 mutations.[1][2] This document outlines the key protocols for establishing an intracranial xenograft model using an ER+ breast cancer cell line or patient-derived xenograft (PDX) model to assess the therapeutic potential of this compound.

Model Selection: Cell Line and Animal Strain

The choice of cell line and animal model is critical for a successful study.

-

Cell Lines: ER+ breast cancer cell lines such as MCF-7 and T47D are commonly used.[3][4][5] However, their propensity to form brain metastases can be low. Brain-seeking clones of these cell lines can be developed through in vivo selection. Alternatively, patient-derived xenograft (PDX) models established from ER+ breast cancer brain metastases offer a more clinically relevant approach. The ST941 ESR1Y537S PDX model has been utilized in studies with this compound. For tracking tumor growth, cells should be engineered to express a reporter gene, such as luciferase for bioluminescence imaging (BLI).

-

Animal Models: Immunocompromised mice are essential for xenograft studies. Commonly used strains include:

-

Athymic Nude Mice

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice

-

NSG (NOD/SCID/IL2Rγnull) Mice: These are highly immunodeficient and are particularly useful for PDX engraftment.

-

For ER+ models, estrogen supplementation is often necessary to support tumor growth. This can be achieved through the subcutaneous implantation of estradiol pellets.

Experimental Protocols

Cell Preparation for Intracranial Injection

-

Culture the selected ER+ breast cancer cells (e.g., luciferase-expressing MCF-7 or dissociated PDX cells) under standard sterile conditions.

-

On the day of injection, harvest the cells by trypsinization and wash them with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

-

Resuspend the cells in a sterile, ice-cold PBS at a final concentration of 5 x 10^4 to 1 x 10^5 cells per 2-5 µL. Keep the cell suspension on ice until injection.

Stereotactic Intracranial Injection

This procedure requires precision and adherence to aseptic surgical techniques.

-

Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a precision vaporizer. Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, subcutaneous) to manage pain.

-

Stereotactic Frame Placement: Secure the anesthetized mouse in a stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying.

-

Surgical Site Preparation: Shave the fur from the scalp and disinfect the area with alternating scrubs of povidone-iodine and 70% ethanol.

-

Incision and Bregma Identification: Make a midline sagittal incision in the scalp to expose the skull. Identify the bregma (the intersection of the sagittal and coronal sutures) as a landmark.

-

Burr Hole Creation: Using a stereotactic drill with a small burr bit (e.g., 0.5-1 mm), create a small hole in the skull at the desired coordinates. A common injection site is the right cerebral hemisphere, for example, at coordinates relative to bregma: +1 mm anterior, +2 mm lateral, and -2.5 to -3 mm ventral (deep).

-

Cell Injection:

-

Load the cell suspension into a Hamilton syringe fitted with a 30-gauge needle.

-

Mount the syringe on the stereotactic frame's manipulator arm.

-

Slowly lower the needle through the burr hole to the target depth.

-

Inject the cell suspension at a slow, controlled rate (e.g., 0.4-0.5 µL/min) to minimize tissue damage and reflux.

-

After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow upon withdrawal.

-

Slowly retract the needle.

-

-

Closure and Post-Operative Care:

-

Seal the burr hole with bone wax.

-

Suture or apply surgical clips to close the scalp incision.

-

Administer post-operative analgesics as required and monitor the animal closely for recovery on a warming pad.

-

This compound Formulation and Administration

-

Formulation: this compound (OP-1250) can be formulated for oral administration as a suspension in 0.5% carboxymethylcellulose (CMC) in sterile PBS.

-

Administration: Administer this compound daily via oral gavage at the desired dose (e.g., 10 mg/kg). Treatment should begin once tumors are established, as confirmed by imaging.

Tumor Growth Monitoring

Non-invasive imaging techniques are essential for longitudinal monitoring of intracranial tumor growth.

-

Bioluminescence Imaging (BLI):

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection to the anesthetized mouse.

-

After a 10-15 minute waiting period for substrate distribution, image the mouse using an in vivo imaging system (e.g., IVIS Spectrum).

-

Acquire images and quantify the bioluminescent signal (photon flux) from the head region. Imaging can be performed weekly or bi-weekly.

-

-

Magnetic Resonance Imaging (MRI):

-

MRI provides high-resolution anatomical images of the brain tumors.

-

Anesthetize the mouse and place it in an MRI-compatible cradle.

-

Perform T2-weighted and T1-weighted imaging sequences.

-

For enhanced tumor visualization, a contrast agent such as gadolinium can be administered via tail vein injection prior to T1-weighted imaging.

-

Tumor volume can be calculated from the MRI images. Imaging is typically performed at baseline and at regular intervals throughout the study.

-

Efficacy Evaluation and Endpoint

-

Primary Endpoints:

-

Tumor Growth Inhibition: Compare tumor volume or bioluminescent signal between this compound-treated and vehicle-treated groups over time.

-

Survival: Monitor animals for signs of neurological impairment (e.g., ataxia, lethargy, seizures) or significant weight loss (>15-20%). The primary survival endpoint is typically the time to euthanasia due to tumor-related morbidity.

-

-

Secondary Endpoints:

-

At the end of the study, euthanize the animals and collect brain tissue for downstream analysis, including:

-

Histology (H&E staining): To confirm tumor presence and morphology.

-

Immunohistochemistry (IHC): To assess the expression of ER, Ki-67 (proliferation marker), and other relevant biomarkers.

-

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition by this compound in an Intracranial Xenograft Model

| Treatment Group | N | Mean Tumor Volume (mm³) at Day X (± SEM) | % Tumor Growth Inhibition | p-value |

| Vehicle | 10 | 100 ± 15 | - | - |

| This compound (10 mg/kg) | 10 | 30 ± 8 | 70% | <0.05 |

Table 2: Survival Analysis in this compound-Treated Mice

| Treatment Group | N | Median Survival (days) | % Increase in Lifespan | p-value (Log-rank test) |

| Vehicle | 10 | 25 | - | - |

| This compound (10 mg/kg) | 10 | 40 | 60% | <0.01 |

Note: The data presented in these tables are illustrative and should be replaced with actual experimental results. Preclinical studies have shown that this compound effectively shrinks intracranially implanted tumors, leading to prolonged animal survival.

Visualizations

This compound Mechanism of Action

Caption: this compound's dual mechanism of action on the estrogen receptor.

Experimental Workflow for this compound Intracranial Xenograft Model

Caption: Workflow for evaluating this compound in a brain metastasis model.

References

- 1. researchgate.net [researchgate.net]

- 2. Olema Oncology Announces Data Highlighting this compound’s Ability to Inhibit Wild-Type & Mutant ER+ Breast Cancer Both as Monotherapy & in Combination With CDK4/6 Inhibitors [drug-dev.com]

- 3. biorxiv.org [biorxiv.org]

- 4. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. T-47D Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Palazestrant's Potent Binding to Estrogen Receptor Alpha: An Application Note and Protocol for the LanthaScreen™ TR-FRET Assay

For Immediate Release

Harnessing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Characterize the Binding Affinity of Palazestrant (OP-1250) to Estrogen Receptor Alpha

This application note provides a comprehensive overview and a detailed protocol for utilizing the LanthaScreen™ TR-FRET ER alpha binding assay to determine the binding affinity of this compound (OP-1250), a novel complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of next-generation endocrine therapies.

This compound is a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1] A critical step in its preclinical characterization is the precise determination of its binding affinity to the estrogen receptor alpha (ERα). The LanthaScreen™ TR-FRET assay offers a robust, high-throughput, and non-radioactive method for this purpose.[2]

Principle of the LanthaScreen™ TR-FRET ER Alpha Binding Assay

The LanthaScreen™ TR-FRET ER alpha competitive binding assay is a homogeneous assay format that measures the binding of a test compound to the ERα ligand-binding domain (LBD).[2] The assay relies on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody (donor) and a green fluorescent tracer (Fluormone™ ES2 Green) (acceptor).[2]

The GST-tagged ERα-LBD is bound by the Tb-labeled anti-GST antibody. In the absence of a competing ligand, the fluorescent tracer binds to the ERα-LBD, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor at 340 nm results in energy transfer to the fluorescein acceptor, which then emits light at 520 nm.[2] When a test compound, such as this compound, binds to the ERα-LBD, it displaces the fluorescent tracer, leading to a decrease in the TR-FRET signal. This decrease is proportional to the amount of test compound bound to the receptor, allowing for the determination of its binding affinity (IC50).

Quantitative Analysis of this compound Binding Affinity

The LanthaScreen™ TR-FRET ER alpha binding assay has been successfully employed to quantify the binding affinity of this compound. The resulting IC50 value demonstrates the high potency of this compound for its target.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound (OP-1250) | Estrogen Receptor Alpha (ERα) | LanthaScreen™ TR-FRET Binding Assay | 6.4 |

Experimental Protocol

This protocol outlines the key steps for performing the LanthaScreen™ TR-FRET ER alpha binding assay to determine the IC50 of this compound.

Materials and Reagents

-

LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit (Thermo Fisher Scientific)

-

ER alpha Ligand Binding Domain (LBD), GST-tagged

-

Fluormone™ ES2 Green (Tracer)

-

Tb-anti-GST Antibody

-

DTT (1 M)

-

NR Buffer

-

-

This compound (OP-1250)

-

DMSO, anhydrous

-

Black, low-volume 384-well assay plates (e.g., Corning #4511)

-

96-well polypropylene plates for serial dilutions

-

Microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm)

Assay Procedure

The following workflow provides a step-by-step guide for executing the assay.

1. Reagent Preparation:

-

Complete NR Buffer: Prepare the required volume of Complete NR Buffer by adding DTT to the NR Buffer to a final concentration of 5 mM.

-

4X Fluormone™ ES2 Green (Tracer) Solution: Dilute the Fluormone™ ES2 Green stock solution in Complete NR Buffer to a 4X working concentration.

-

4X ERα-LBD / Tb-anti-GST Antibody Mixture: Prepare a mixture of the ERα-LBD and Tb-anti-GST antibody in Complete NR Buffer at a 4X final concentration.

2. Compound Dilution:

-

Prepare a 100X stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock solution in a 96-well polypropylene plate using 100% DMSO to create a range of concentrations for the dose-response curve.

3. Assay Plate Preparation:

-

Add 2 µL of each diluted this compound concentration (or DMSO for controls) to the wells of a 384-well assay plate.

-

Add 8 µL of the 4X Fluormone™ ES2 Green solution to all wells.

4. Addition of Receptor Mixture:

-

Add 10 µL of the 4X ERα-LBD / Tb-anti-GST Antibody mixture to all wells. The final assay volume will be 20 µL.

5. Incubation:

-

Incubate the assay plate at room temperature for 1 hour, protected from light.

6. Plate Reading:

-

Read the plate using a TR-FRET-compatible microplate reader. Set the excitation wavelength to 340 nm and collect emission data at 495 nm (terbium emission) and 520 nm (fluorescein emission).

7. Data Analysis:

-

Calculate the emission ratio by dividing the 520 nm emission signal by the 495 nm emission signal for each well.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The LanthaScreen™ TR-FRET ER alpha binding assay provides a sensitive, reliable, and high-throughput method for determining the binding affinity of compounds like this compound to the estrogen receptor alpha. The detailed protocol and understanding of the assay principle outlined in this application note will enable researchers to efficiently characterize the potency of novel ERα antagonists and degraders, accelerating the development of new therapies for hormone-receptor-positive breast cancer.

References

Application Note: Quantifying Palazestrant-Induced ER Alpha Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is a novel, orally bioavailable complete estrogen receptor (ER) antagonist (CERAN) and selective ER degrader (SERD).[1][2][3] Its mechanism of action involves binding to the estrogen receptor alpha (ERα), completely blocking its transcriptional activity by inhibiting both activation function 1 (AF1) and 2 (AF2) domains.[4][5] A key feature of this compound is its ability to induce the proteasomal degradation of the ERα protein. This dual action makes it a promising therapeutic agent for ER-positive breast cancer, including models with ESR1 mutations.

This document provides a detailed protocol for assessing the efficacy of this compound in inducing ERα degradation in breast cancer cell lines using quantitative Western blotting.

Mechanism of Action: ERα Degradation by this compound

This compound binds to the ERα ligand-binding domain, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. This process reduces the total cellular levels of ERα, thereby inhibiting downstream estrogenic signaling and cell proliferation. Studies have shown that this degradation can be blocked by proteasome inhibitors like MG-132.

Caption: this compound-induced ERα degradation pathway.

Experimental Protocol: Western Blot for ERα Degradation

This protocol is optimized for assessing ERα degradation in ER-positive breast cancer cell lines such as MCF-7 or CAMA-1.

Materials and Reagents

-

Cell Lines: MCF-7, T47D, or CAMA-1.

-

Culture Medium: As recommended for the specific cell line (e.g., EMEM or DMEM with 10% FBS).

-

This compound (OP-1250): Prepare stock solutions in DMSO.

-

Proteasome Inhibitor (Optional): MG-132 (for mechanism validation).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford assay kit.

-

Primary Antibodies:

-

Rabbit anti-ERα antibody.

-

Mouse or Rabbit anti-β-actin, anti-GAPDH, or anti-α-tubulin antibody (for loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate (e.g., SuperSignal West Dura).

-

SDS-PAGE: Gels, running buffer, transfer buffer, PVDF or nitrocellulose membranes.

-

Imaging System: Chemiluminescence imager.

Experimental Workflow

Caption: Workflow for Western blot analysis of ERα degradation.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Seed MCF-7 or CAMA-1 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration. A 24-hour treatment is a common endpoint.

-

Include the following controls:

-

Vehicle control (DMSO).

-

Positive control for degradation (e.g., 1 nM Estradiol (E2) or Fulvestrant).

-

(Optional) Co-treatment with this compound and MG-132 (e.g., 10 µM for 6 hours prior to harvest) to confirm proteasome-dependent degradation.

-

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer containing protease inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples. To avoid signal saturation, load between 10-30 µg of total protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).

-

-

Detection and Analysis:

-

Apply an ECL chemiluminescent substrate to the membrane.

-

Capture the signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.

-

Perform densitometry analysis using software like ImageJ or other imaging software.

-

Normalize the band intensity of ERα to the corresponding loading control band intensity in the same lane.

-

Calculate the percentage of ERα degradation relative to the vehicle-treated control.

-

Data Presentation

Quantitative data from the densitometry analysis should be summarized in a table for clear comparison. The results can be presented as the percentage of ERα remaining or the percentage of degradation compared to the vehicle control.

Table 1: this compound-Induced ERα Degradation in MCF-7 Cells after 24-hour Treatment

| Treatment Group | Concentration | Normalized ERα Intensity (Mean ± SD) | % ERα Remaining vs. Vehicle | % ERα Degradation vs. Vehicle |

| Vehicle (DMSO) | - | 1.00 ± 0.08 | 100% | 0% |

| This compound | 1 nM | 0.75 ± 0.06 | 75% | 25% |

| This compound | 10 nM | 0.52 ± 0.05 | 52% | 48% |

| This compound | 100 nM | 0.31 ± 0.04 | 31% | 69% |

| This compound | 300 nM | 0.28 ± 0.03 | 28% | 72% |

| Fulvestrant | 100 nM | 0.35 ± 0.05 | 35% | 65% |

Note: Data presented are hypothetical and for illustrative purposes only.

Troubleshooting and Key Considerations

-

Signal Saturation: Overexposure of the blot can lead to inaccurate quantification. Load less protein or use a less sensitive substrate if saturation occurs.

-

Loading Control Selection: Ensure the expression of the chosen housekeeping protein (e.g., GAPDH, β-actin) is not affected by the experimental treatments. Total protein normalization is an alternative method.

-

Antibody Optimization: Titrate primary and secondary antibody concentrations to achieve a high signal-to-noise ratio.

-

Consistency: Maintain consistent conditions across all steps, including lysis, loading, transfer, and washing, to ensure reproducibility.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Anti-proliferative Effect of Palazestrant on MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MCF-7 human breast adenocarcinoma cell line is an indispensable in vitro model for studying hormone-responsive breast cancers. These cells express functional estrogen receptors (ERα), making them an ideal system for evaluating the efficacy of ER-targeting therapeutics.[1] Palazestrant (OP-1250) is a novel, orally bioavailable complete ER antagonist (CERAN) and selective ER degrader (SERD).[2][3] Its mechanism of action involves not only blocking the estrogen-driven transcriptional activity by inactivating both activation function domains (AF1 and AF2) of the estrogen receptor but also promoting the degradation of the ER protein itself. This dual action makes this compound a potent inhibitor of ER-positive breast cancer cell proliferation.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on MCF-7 cells using two common colorimetric methods: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Signaling Pathway of this compound in MCF-7 Cells

In ER+ breast cancer cells like MCF-7, estrogen (e.g., 17β-estradiol or E2) binds to the estrogen receptor, leading to a conformational change that promotes dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA. This initiates the transcription of genes involved in cell cycle progression and proliferation. This compound directly counteracts this process. As a complete ER antagonist, it binds to the ER and prevents the conformational changes necessary for transcriptional activity. Furthermore, as a SERD, it induces the degradation of the ER protein, thereby depleting the cell of the primary driver of its proliferation.

Caption: Mechanism of this compound in ER+ MCF-7 cells.

Experimental Protocols

For optimal and reproducible results, it is crucial to maintain consistent cell culture practices. The choice between the SRB and MTT assay depends on the specific experimental goals and available equipment. The SRB assay measures total cellular protein content, while the MTT assay measures mitochondrial metabolic activity as an indicator of cell viability.

Part 1: MCF-7 Cell Culture

1.1. Materials

-

MCF-7 cells (e.g., ATCC HTB-22)

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

Estrogen-free Medium: Phenol red-free EMEM supplemented with 10% charcoal-stripped FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

1.2. Cell Maintenance

-

Culture MCF-7 cells in T-75 flasks with Complete Growth Medium.

-

Renew the medium every 2-3 days.

-

Maintain cell confluency between 30-90%. Do not allow cells to exceed 90% confluency.

-

For passaging, wash the cell monolayer with PBS, add 2-3 mL of warm Trypsin-EDTA, and incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize trypsin with 10 mL of Complete Growth Medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for plating.

Part 2: Cell Proliferation Assay Workflow

The general workflow involves an initial estrogen-deprivation period to sensitize the cells, followed by treatment with this compound and subsequent assessment of cell proliferation. A 72-hour period in estrogen-free medium before treatment can significantly enhance the cellular response.

Caption: General workflow for the MCF-7 cell proliferation assay.

Part 3: Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of SRB to bind to cellular protein components.

3.1. Procedure

-

Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium and incubate for 24 hours.

-

Estrogen Deprivation: Replace the medium with 100 µL of Estrogen-free Medium and incubate for 72 hours.

-

Treatment: Prepare serial dilutions of this compound in Estrogen-free Medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include appropriate controls (e.g., vehicle control, positive control with 17β-estradiol).

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

Fixation: Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510-540 nm using a microplate reader.

Part 4: MTT Assay Protocol

This assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

4.1. Procedure

-

Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium and incubate for 24 hours.

-

Estrogen Deprivation: Replace the medium with 100 µL of Estrogen-free Medium and incubate for 72 hours.

-

Treatment: Prepare serial dilutions of this compound in Estrogen-free Medium. Remove the medium and add 100 µL of the this compound dilutions. Include appropriate controls.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for at least 2 hours at room temperature in the dark to ensure complete solubilization. Read the absorbance at 570 nm.

Data Presentation and Analysis

All quantitative data should be systematically recorded. The results can be expressed as a percentage of cell proliferation inhibition relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value for this compound can then be determined by plotting the percentage of inhibition against the log concentration of the compound.

Table 1: Recommended Reagent Concentrations and Incubation Times

| Parameter | SRB Assay | MTT Assay |

| Cell Seeding Density | 5,000 - 10,000 cells/well | 5,000 - 10,000 cells/well |

| Estrogen Deprivation | 72 hours | 72 hours |

| Treatment Duration | 72 - 120 hours | 72 - 120 hours |

| Fixation Agent | 50% (w/v) TCA | N/A |

| Fixation Time | 1 hour at 4°C | N/A |

| Staining Reagent | 0.4% SRB in 1% Acetic Acid | 5 mg/mL MTT |

| Staining Time | 30 minutes at RT | 2-4 hours at 37°C |

| Solubilization Agent | 10 mM Tris Base | DMSO |

| Solubilization Time | ~10 minutes with shaking | >2 hours at RT (in dark) |

| Absorbance Wavelength | 510 - 540 nm | 570 nm |

Table 2: Example Plate Layout for a 96-Well Plate

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |